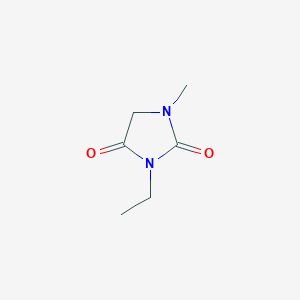![molecular formula C11H17N3O3S B14144387 1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea CAS No. 6455-03-4](/img/structure/B14144387.png)
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea is an organic compound characterized by the presence of a benzenesulfonamido group attached to an ethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea typically involves the reaction of benzenesulfonamide with an appropriate ethylurea derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions may include acidic or basic environments.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Halogens, alkylating agents; conditions may vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Benzenesulfonamido)ethyl]-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
1-[2-(Benzenesulfonamido)ethyl]-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-[2-(Benzenesulfonamido)ethyl]-3-propylurea: Features a propyl group instead of an ethyl group.
Uniqueness
1-[2-(Benzenesulfonamido)ethyl]-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylurea moiety, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6455-03-4 |
|---|---|
Molekularformel |
C11H17N3O3S |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
1-[2-(benzenesulfonamido)ethyl]-3-ethylurea |
InChI |
InChI=1S/C11H17N3O3S/c1-2-12-11(15)13-8-9-14-18(16,17)10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H2,12,13,15) |
InChI-Schlüssel |
BNAGRKRXZJIYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NCCNS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



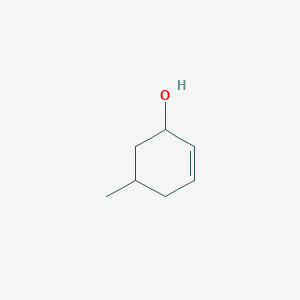
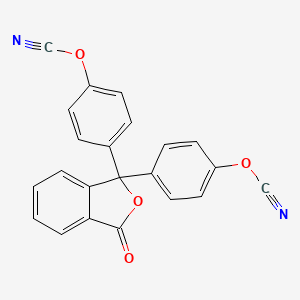
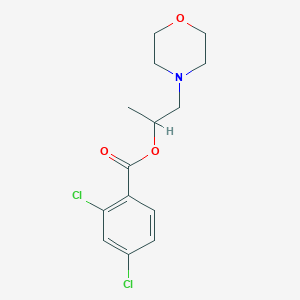
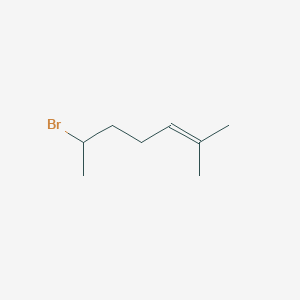
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)

![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
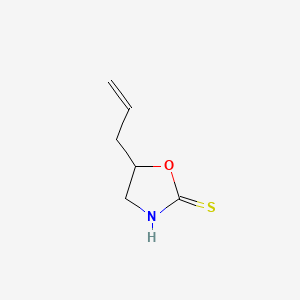

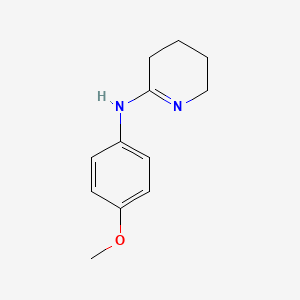
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
